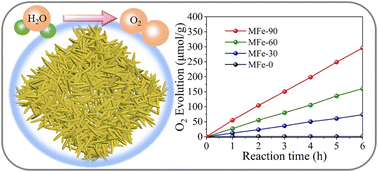In situ preparation of MOF-derived Fe2O3 nanorods for visible-light-driven oxygen evolution†
Catalysis Science & Technology Pub Date: 2023-10-31 DOI: 10.1039/D3CY01377D
Abstract
Nanoscale iron oxide materials hold significant practical significance due to their stability, low cost, low toxicity, and favorable photophysical properties. In this study, we have utilized volatile Fe-based MOFs to synthesize Fe2O3 nanorods in situ in ambient air at room temperature. The findings demonstrate the successful synthesis of Fe2O3 nanorods through a simple method. In addition, under visible light irradiation (λ > 420 nm), the prepared Fe2O3 possesses a high photocurrent density up to 0.11 mA cm−2 and exhibits an excellent visible-light-driven oxygen evolution activity of 55.2 μmol g−1 h−1. These results suggest the potential of a catalytic system capable of converting solar light into oxygen over an extended period, using only abundant elements found on Earth. This general approach may illuminate a new pathway for the mass production of MOF-derived materials in the field of catalysis.


Recommended Literature
- [1] Front cover
- [2] Contents list
- [3] Improved detection of low vapor pressure compounds in air by serial combination of single-sided membrane introduction with fiber introduction mass spectrometry (SS-MIMS-FIMS)
- [4] Engineering plasmonic semiconductors for enhanced photocatalysis
- [5] Stitching together SNx units in the coordination sphere of zirconium: assembly of a tris(imido)sulfite and a hydrazidobis(imido)sulfite†
- [6] Applications of magnetic and electromagnetic forces in micro-analytical systems
- [7] Water-soluble polyglycerol-dendronized poly(norbornene)s with functional side-chains†
- [8] Structural reconstruction of BiPbO2Br nanosheets for electrochemical CO2 reduction to formate†
- [9] A straightforward zinc-catalysed reduction of sulfoxides to sulfides†
- [10] First-principles calculations of oxygen interstitials in corundum: a site symmetry approach†

Journal Name:Catalysis Science & Technology
Research Products
-
CAS no.: 155535-23-2
-
CAS no.: 189337-28-8
-
CAS no.: 131633-88-0









